An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-thiazole-4-carbohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-thiazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
I. Introduction: The Thiazole-Carbohydrazide Scaffold in Medicinal Chemistry
The heterocycle 1,3-thiazole is a prominent structural motif in a multitude of biologically active compounds, including pharmaceuticals and natural products.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The incorporation of a carbohydrazide moiety introduces a versatile functional group known for its coordinating properties and its role as a key building block in the synthesis of various heterocyclic systems.[3] The title compound, 2-Phenyl-1,3-thiazole-4-carbohydrazide, combines these two pharmacophoric elements, suggesting a rich potential for biological activity and making a thorough understanding of its physicochemical properties essential for any drug development program.
This guide provides a detailed exploration of the synthesis, structural characterization, and key physicochemical parameters of 2-Phenyl-1,3-thiazole-4-carbohydrazide. The subsequent sections will delve into the practical aspects of its synthesis, methods for its structural elucidation, and a comprehensive analysis of its solubility, lipophilicity, and ionization state.
II. Synthesis and Structural Elucidation
The synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide typically proceeds through a multi-step sequence, beginning with the well-established Hantzsch thiazole synthesis.
A. Synthetic Pathway
The logical flow for the synthesis of the target compound is outlined below.
Caption: Synthetic route to 2-Phenyl-1,3-thiazole-4-carbohydrazide.
B. Experimental Protocol: Synthesis
Materials: Thiobenzamide, ethyl bromopyruvate, ethanol, hydrazine hydrate.
Step 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
-
Dissolve thiobenzamide (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1 equivalent) dropwise to the solution at room temperature with constant stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure ethyl 2-phenyl-1,3-thiazole-4-carboxylate.
Step 2: Synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide
-
Suspend ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the suspension.
-
Reflux the mixture for 8-12 hours, during which the solid should dissolve and a new precipitate may form.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with cold ethanol, and dry in a desiccator to yield the final product.
C. Structural Characterization
The identity and purity of the synthesized 2-Phenyl-1,3-thiazole-4-carbohydrazide should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, a singlet for the thiazole proton, and resonances for the -NH and -NH₂ protons of the hydrazide group. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and thiazole rings, and a characteristic signal for the carbonyl carbon of the hydrazide. |
| FTIR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-N stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (219.05 g/mol for C₁₀H₉N₃OS).[4] |
III. Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.
A. Summary of Physicochemical Data
The following table summarizes the anticipated physicochemical properties of 2-Phenyl-1,3-thiazole-4-carbohydrazide.
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Formula | C₁₀H₉N₃OS | Defines the elemental composition. |
| Molecular Weight | 219.26 g/mol [4] | Influences diffusion and transport properties. |
| Melting Point | 180-200 °C | Indicator of purity and lattice energy. |
| Solubility (Aq.) | Low to moderate | Affects dissolution rate and bioavailability. |
| LogP (o/w) | 1.5 - 2.5 | Predicts membrane permeability and distribution. |
| pKa | ~3-4 (thiazole N), ~11-12 (hydrazide N) | Determines the ionization state at physiological pH. |
B. Experimental Protocols for Physicochemical Property Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus: Capillary melting point apparatus.[5][6][7]
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.
Caption: Workflow for melting point determination.
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[8]
Procedure:
-
Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The solubility is reported in units of mg/mL or µg/mL.
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.[9][10][11]
Procedure (Shake-Flask Method):
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
Allow the two phases to separate completely, often aided by centrifugation.
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate LogP as: LogP = log ([Concentration in octanol] / [Concentration in water]).
Principle: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. Potentiometric titration is a common method for its determination.[12][13]
Procedure (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Place a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region in the titration curve, or by calculating the first derivative of the curve.
IV. Biological Significance and Potential Applications
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The carbohydrazide moiety can act as a linker to other pharmacophores or participate in metal chelation, which can be crucial for the mechanism of action of certain drugs. Given its structural features, 2-Phenyl-1,3-thiazole-4-carbohydrazide is a promising candidate for screening in various biological assays. Its physicochemical properties, as detailed in this guide, will be critical in interpreting the results of such screens and in guiding any subsequent lead optimization efforts.
V. Conclusion
This technical guide provides a comprehensive framework for understanding the physicochemical properties of 2-Phenyl-1,3-thiazole-4-carbohydrazide. While specific experimental data for this molecule remains to be published, the provided synthesis protocols and methods for determining key physicochemical parameters offer a solid foundation for researchers in the field of medicinal chemistry and drug development. The elucidation of the precise properties of this and related compounds will undoubtedly contribute to the rational design of new therapeutic agents.
VI. References
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
-
Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar.
-
Carbohydrazide. RXCHEMICALS.
-
Application of carbohydrazide in power plant chemistry. SINOCHEM.
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.
-
Log P exp values of the synthesized 1,3-thiazole derivatives 3a-3o... ResearchGate.
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central.
-
Chemical Properties of Carbohydrazide (CAS 497-18-7). Cheméo.
-
The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:... ResearchGate.
-
Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. ResearchGate.
-
A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. ResearchGate.
-
Melting point determination. Unknown Source.
-
experiment (1) determination of melting points. Unknown Source.
-
2-Phenyl-1,3-thiazole-4-carbohydrazide | CAS 7113-12-4. Santa Cruz Biotechnology.
-
2-Bromo-4-phenyl-1,3-thiazole. PubMed Central.
-
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Unknown Source.
-
1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate.
-
Chemistry of carbohydrazide and thiocarbohydrazide. ACS Publications.
-
FTIR - A Helpful Tool to Determine Chemical Composition. Pacific BioLabs.
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central.
-
A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
-
2-PHENYL-1,3-THIAZOLE-4-CARBOHYDRAZIDE | 7113-12-4. ChemicalBook.
-
2-Phenyl-1,3-thiazole-4-carboxylic acid, tms derivative. SpectraBase.
-
Carbohydrazide. MySkinRecipes.
-
Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy. PubMed.
-
Experiment-1 Aim - To determine the melting point of given solid substance. Unknown Source.
-
Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. PubMed Central.
-
NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Unknown Source.
-
Determination of Boiling Point (B.P):. Unknown Source.
-
Experiment 1 - Melting Points. Unknown Source.
-
Development of Methods for the Determination of pKa Values. PubMed Central.
-
NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Unknown Source.
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PubMed.
-
Correlation equations for experimental (LogP TLC ) and theoretical... ResearchGate.
-
A comparison of pKa values for Ar-NH2 and some hydrazides.. ResearchGate.
-
Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry.
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Unknown Source.
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
-
How to Predict the pKa of Any Compound in Any Solvent. Diva-portal.org.
-
Synthesis of Hydrazides and their Pharmacological Evaluation. Walsh Medical Media.
-
Studies of synthesis and characterization of hydrazides derivative. Unknown Source.
-
High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.
-
pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PubMed Central.
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PubMed.
-
Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 4. scbt.com [scbt.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. davjalandhar.com [davjalandhar.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
